molecular formula C42H42Br2CoP2 B13753575 Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)- CAS No. 49651-10-7

Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)-

Cat. No.: B13753575
CAS No.: 49651-10-7
M. Wt: 827.5 g/mol
InChI Key: KXNQXXGHMMVCOU-UHFFFAOYSA-L
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Description

Chemical Name: Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)- CAS No.: 49651-10-7 Molecular Formula: C₄₂H₄₂Br₂CoP₂ Molecular Weight: 827.47 g/mol EC Number: 256-410-7 Structure: The compound features a cobalt(II) center coordinated by two bromide ligands and two tris(3-methylphenyl)phosphine (P(3-methylC₆H₄)₃) ligands in a tetrahedral (T-4) geometry . The methyl substituents on the phenyl rings of the phosphine ligands introduce steric bulk and modulate electronic properties, influencing reactivity and stability.

Properties

CAS No.

49651-10-7

Molecular Formula

C42H42Br2CoP2

Molecular Weight

827.5 g/mol

IUPAC Name

cobalt(2+);tris(3-methylphenyl)phosphane;dibromide

InChI

InChI=1S/2C21H21P.2BrH.Co/c2*1-16-7-4-10-19(13-16)22(20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2

InChI Key

KXNQXXGHMMVCOU-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C.CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C.[Co+2].[Br-].[Br-]

Origin of Product

United States

Preparation Methods

The synthesis of Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)- typically involves the reaction of cobalt(II) bromide with tris(3-methylphenyl)phosphine in a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligand exchange reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)- has several scientific research applications:

Mechanism of Action

The mechanism by which Cobalt, dibromobis(tris(3-methylphenyl)phosphine)-, (T-4)- exerts its effects involves the coordination of the cobalt center with various substrates. This coordination facilitates the activation of the substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural Analogues and Substitutent Effects

The compound is part of a broader family of cobalt-phosphine complexes. Key analogues include:

Compound Name CAS No. Molecular Formula Substituents on Phosphine Ligands Molecular Weight (g/mol) Regulatory Status
Cobalt, dibromobis[tris(3-methylphenyl)phosphine]-, (T-4)- 49651-10-7 C₄₂H₄₂Br₂CoP₂ 3-methylphenyl 827.47 Restricted (intentional addition banned)
Cobalt, dibromobis[tris(3,5-dimethylphenyl)phosphine]-, (T-4)- 69198-43-2 C₄₈H₅₄Br₂CoP₂ 3,5-dimethylphenyl 910.62 Restricted (intentional addition banned)
Cobalt, dibromobis(triphenylphosphine)-, (T-4)- 14126-32-0 C₃₆H₃₀Br₂CoP₂ Phenyl (no substituents) 747.32 Restricted (intentional addition banned)

Key Observations :

  • Steric Effects : The 3-methylphenyl and 3,5-dimethylphenyl substituents increase steric hindrance compared to unsubstituted triphenylphosphine. This reduces ligand lability and may stabilize the cobalt center against decomposition .
  • Molecular Weight : The progressive addition of methyl groups increases molecular weight, impacting solubility and diffusion rates in catalytic applications.

Regulatory and Environmental Considerations

All three cobalt complexes listed above are restricted under environmental regulations (e.g., Japan’s "Green Procurement Guidelines") due to cobalt’s toxicity and persistence . Their intentional use in industrial processes is prohibited, necessitating substitution with less hazardous alternatives.

Critical Analysis of Data Limitations

  • Gaps in Experimental Data: No direct catalytic or spectroscopic data (e.g., UV-Vis, NMR) are available for the target compound, limiting mechanistic insights.

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